N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide
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Overview
Description
“N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide” is a synthetic organic compound that belongs to the class of isoxazole carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide” typically involves multiple steps, starting from commercially available precursors. The key steps may include:
Formation of the isoxazole ring: This can be achieved through a cyclization reaction involving a nitrile oxide and an alkyne.
Introduction of the thiophene ring: This step may involve a cross-coupling reaction, such as a Suzuki or Stille coupling.
Attachment of the pyrimidine moiety: This can be done through a nucleophilic substitution reaction.
Final coupling to form the carboxamide: This step may involve the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
“N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide” can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The isoxazole ring can be reduced to form the corresponding amine.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride (LAH) or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme mechanisms or receptor interactions.
Medicine: As a potential therapeutic agent, particularly in the treatment of diseases where enzyme inhibition is beneficial.
Industry: As a precursor for the synthesis of agrochemicals or other industrially relevant compounds.
Mechanism of Action
The mechanism of action of “N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide” would depend on its specific target. Generally, such compounds may act by:
Inhibiting enzyme activity: By binding to the active site of the enzyme and preventing substrate access.
Modulating receptor activity: By binding to a receptor and either activating or blocking its function.
Comparison with Similar Compounds
Similar Compounds
- N-((6-cyclopropylpyrimidin-4-yl)methyl)-5-(phenyl)isoxazole-3-carboxamide
- N-((6-cyclopropylpyrimidin-4-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide
Uniqueness
“N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide” is unique due to the presence of the thiophene ring, which can impart different electronic and steric properties compared to other similar compounds. This can affect its binding affinity and specificity towards its target.
Properties
IUPAC Name |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c21-16(13-7-14(22-20-13)15-2-1-5-23-15)17-8-11-6-12(10-3-4-10)19-9-18-11/h1-2,5-7,9-10H,3-4,8H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYQYJCESCMKSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=NC(=C2)CNC(=O)C3=NOC(=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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